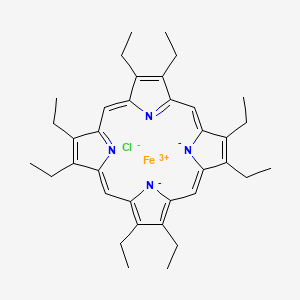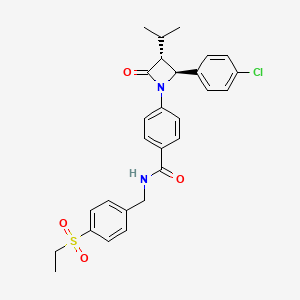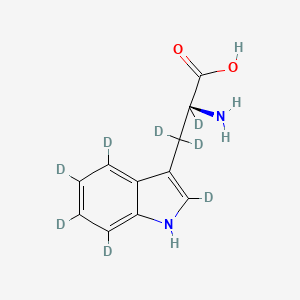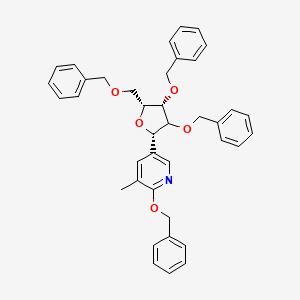
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. The compound is characterized by the presence of a ribofuranosyl moiety, which is protected by benzyl groups, and a pyridine ring substituted with a methyl and benzyloxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the ribofuranosyl moiety: The hydroxyl groups of the ribofuranosyl moiety are protected using benzyl groups to prevent unwanted side reactions.
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions, including condensation and cyclization.
Substitution reactions: The methyl and benzyloxy groups are introduced onto the pyridine ring through substitution reactions.
Coupling of the ribofuranosyl moiety with the pyridine ring: The protected ribofuranosyl moiety is coupled with the pyridine ring under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative protecting groups, catalysts, and solvents to enhance the efficiency of each step. The process is typically carried out in a controlled environment to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The benzyl protecting groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles and specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.
科学研究应用
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical studies.
Biology: It is studied for its potential effects on cellular processes, including DNA synthesis and repair.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer, due to its structural similarity to nucleosides.
Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine involves its incorporation into cellular processes due to its structural similarity to natural nucleosides. The compound can inhibit DNA synthesis by competing with natural nucleosides for incorporation into DNA strands. This can lead to the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA replication and repair.
相似化合物的比较
Similar Compounds
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-2(1H)-pyridinone: Another nucleoside analog with similar structural features and potential antitumor activity.
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-2(1H)-pyrimidinone: A pyrimidine analog with comparable biological activity.
Uniqueness
5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine is unique due to the specific substitution pattern on the pyridine ring, which can influence its biological activity and therapeutic potential. The presence of the methyl and benzyloxy groups may enhance its stability and selectivity for certain molecular targets, making it a valuable compound for further research and development.
属性
分子式 |
C39H39NO5 |
|---|---|
分子量 |
601.7 g/mol |
IUPAC 名称 |
5-[(2S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C39H39NO5/c1-29-22-34(23-40-39(29)44-27-33-20-12-5-13-21-33)36-38(43-26-32-18-10-4-11-19-32)37(42-25-31-16-8-3-9-17-31)35(45-36)28-41-24-30-14-6-2-7-15-30/h2-23,35-38H,24-28H2,1H3/t35-,36+,37+,38?/m1/s1 |
InChI 键 |
CLZKPAJKSCXXDI-LIMHNSPMSA-N |
手性 SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)[C@H]3C([C@H]([C@H](O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
规范 SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


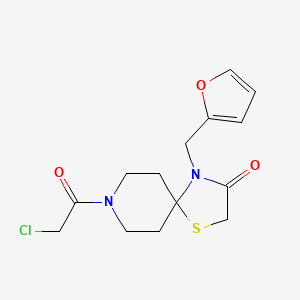
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
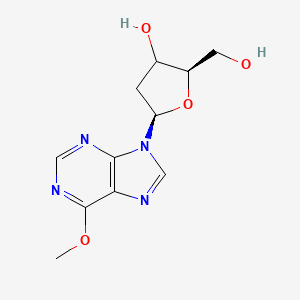
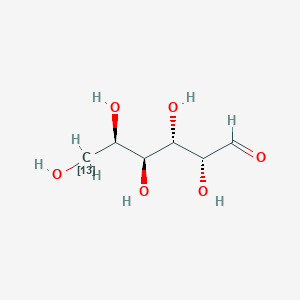
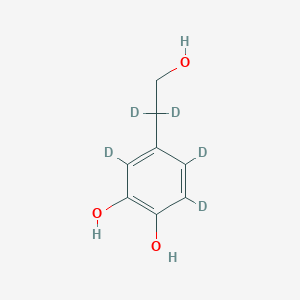
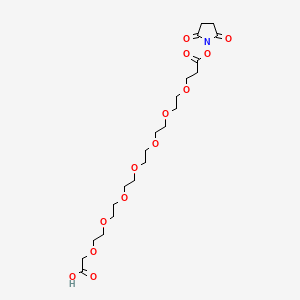

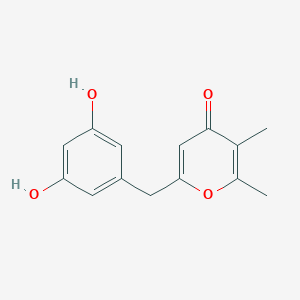
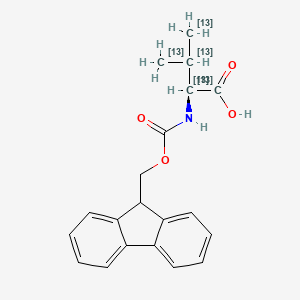
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
